2-(diethylamino)ethyl 4-(5-amino-4-(benzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoate
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Overview
Description
2-(diethylamino)ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid with 2-(diethylamino)ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrrole moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(diethylamino)ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrole ring may also play a role in binding to nucleic acids or proteins, affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate: This compound is unique due to its specific combination of functional groups and rings.
Benzothiazole Derivatives: Compounds containing the benzothiazole moiety are known for their biological activity and are used in various therapeutic applications.
Pyrrole Derivatives: Pyrrole-containing compounds are widely studied for their electronic properties and potential use in organic electronics.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate lies in its combination of a benzothiazole moiety, a pyrrole ring, and a benzoate ester. This combination imparts unique electronic and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26N4O3S |
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Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H26N4O3S/c1-3-27(4-2)13-14-31-24(30)16-9-11-17(12-10-16)28-15-19(29)21(22(28)25)23-26-18-7-5-6-8-20(18)32-23/h5-12,25,29H,3-4,13-15H2,1-2H3 |
InChI Key |
IYCDUMCNTRMMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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